(E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative characterized by a complex substitution pattern. Key structural features include:
- Purine-2,6-dione core: A bicyclic system with keto groups at positions 2 and 4.
- A methyl group at position 3, enhancing steric bulk.
This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to purine-based ligands.
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O5/c1-23-13-12(15(28)20-17(23)29)24(6-8(26)7-25)16(19-13)22-21-11-9-4-2-3-5-10(9)18-14(11)27/h2-5,8,18,25-27H,6-7H2,1H3,(H,20,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZHUXSJMYYACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and toxicity profiles based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a purine base with various substituents that may influence its biological activity. The presence of the hydrazinyl group and the dihydroxypropyl moiety are particularly noteworthy as they may enhance the interaction with biological targets.
Molecular Formula
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 306.33 g/mol
Pharmacological Effects
Recent studies have indicated that purine derivatives like this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Research has shown that similar purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with hydrazinyl substitutions have demonstrated significant cytotoxic effects against human cancer cells such as HeLa and A549, with IC50 values indicating potent antiproliferative properties .
- Antimicrobial Properties :
Toxicity Studies
Understanding the toxicity profile is crucial for evaluating the safety of new compounds. A study on related purine derivatives revealed the following findings:
- Acute Toxicity : The LD50 values for various derivatives ranged from 536 to 1403 mg/kg in animal models, categorizing them as low-toxicity compounds (Class IV) according to Sidorov's classification . This suggests that while these compounds may exhibit biological activity, their safety margins are acceptable for further research.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
| Compound | LD50 (mg/kg) | Observations |
|---|---|---|
| 1 | 953 | Moderate toxicity |
| 2 | 536 | Increased toxicity due to hydrazinyl group |
| 3 | 752 | Similar profile to compound 1 |
| ... | ... | ... |
| 20 | 1403 | Least toxic in the series |
This table illustrates how modifications in the structure can lead to varying degrees of toxicity and efficacy.
Example Case Study: Anticancer Activity
In a controlled study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- Results : The compound exhibited IC50 values of approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, indicating significant antiproliferative effects.
Example Case Study: Antimicrobial Activity
Another study investigated the antimicrobial potential against common pathogens:
- Pathogens Tested : E. coli, S. aureus
- Results : The compound showed promising antibacterial activity with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Modified Alkyl Substituents
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl] Derivative (CAS 329709-58-2)
- Structure: Shares the purine-2,6-dione core and hydrazinyl-oxoindolinylidene group but replaces the 2,3-dihydroxypropyl group with a 3-(4-chlorophenoxy)-2-hydroxypropyl chain .
- Molecular weight: 509.9 g/mol (vs. ~463.4 g/mol for the target compound, estimated from formula C₂₃H₂₀ClN₇O₅).
- Implications : Enhanced bioavailability in hydrophobic environments but reduced water solubility compared to the dihydroxypropyl analogue.
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl) Derivative
- Structure: Retains the purine-2,6-dione core but substitutes the hydrazinyl-oxoindolinylidene group with a hydroxyethylamino group and replaces the dihydroxypropyl chain with a 3-phenylpropyl group .
- The phenylpropyl group increases hydrophobicity, likely enhancing CNS penetration.
- Spectroscopic Differentiation : The absence of hydrazinyl NH signals in NMR (e.g., δ 8–10 ppm) distinguishes it from the target compound .
Analogues with Heterocyclic Core Variations
Pyrimidine-2,4-dione Derivatives (Compounds 7–9)
- Structure : Replace the purine core with a pyrimidine-2,4-dione system, retaining hydroxypropyl and methoxymethyl substituents .
- Key Differences :
- Smaller heterocyclic core reduces steric complexity.
- Methoxymethyl groups introduce ether linkages, altering electronic properties.
- Biological Relevance : Pyrimidine diones are often associated with antiviral or antibacterial activities, contrasting with purine-based compounds’ roles in kinase inhibition .
3H-Pyridine-2,6-dione Derivatives
- Structure: Feature a monocyclic pyridine dione core instead of purine .
- Key Differences: Simplified structure with fewer hydrogen-bonding sites.
Spectroscopic and Analytical Comparisons
NMR Data
- Target Compound : Expected signals include:
- δ 10–12 ppm (hydrazinyl NH).
- δ 6.5–8.5 ppm (aromatic protons from oxoindolinylidene).
- δ 3.5–4.5 ppm (dihydroxypropyl CH/OH groups).
- Analogues: Chlorophenoxy derivative: δ 7.2–7.4 ppm (aromatic Cl-substituted protons) . Hydroxyethylamino analogue: δ 4.8–5.2 ppm (hydroxyethyl CH₂OH) .
- Database Utility : Public NMR databases (e.g., HMDB, NP-MRD) enable rapid differentiation using ¹³C chemical shift binning and HMBC correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
